[1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoacetyl)piperidin-3-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-5-17(13(19)20-14(2,3)4)11-7-6-8-16(10-11)12(18)9-15/h11H,5-10,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNKGLNUNYOZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128662 | |
| Record name | Carbamic acid, N-[1-(2-aminoacetyl)-3-piperidinyl]-N-ethyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353984-38-9 | |
| Record name | Carbamic acid, N-[1-(2-aminoacetyl)-3-piperidinyl]-N-ethyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353984-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-aminoacetyl)-3-piperidinyl]-N-ethyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of carbamate derivatives. Its structure features a piperidine ring, which is known for its interactions with various biological targets, potentially influencing neurotransmitter systems and offering therapeutic applications in neurology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
Structural Characteristics
The compound's structure can be represented as follows:
- Chemical Formula : C₁₄H₂₃N₃O₃
- CAS Number : 1057409-91-2
The presence of the piperidine moiety, coupled with an amino-acetyl group and a tert-butyl ester, suggests a potential for significant biological interactions.
Preliminary studies indicate that This compound may exert its biological effects through several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes involved in neurotransmission and metabolic pathways.
- Receptor Modulation : Its structural features suggest potential activity at various receptor sites, particularly those related to cholinergic signaling.
- Anti-inflammatory Properties : Similar compounds have shown promise in inhibiting pro-inflammatory pathways, such as NF-κB activation, which could be relevant for therapeutic applications in inflammatory diseases.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Neuroactive Potential | Potential interactions with neurotransmitter systems may lead to effects on mood and cognition. |
| Anti-inflammatory | Possible inhibition of inflammatory pathways, similar to other piperidine derivatives. |
| Anticancer Activity | Structural similarities to compounds exhibiting cytotoxicity in cancer models. |
Comparative Analysis
To better understand the unique properties of This compound , a comparison with other related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Acetylpiperidine | Piperidine ring with an acetyl group | Neuroactive; potential analgesic effects |
| N-(tert-butoxycarbonyl)-L-alanine | Amino acid derivative with carbamate functionality | Antimicrobial; used in peptide synthesis |
| 4-Aminobutyric acid (GABA) | Short-chain amino acid; neurotransmitter | Inhibitory neurotransmitter; anxiolytic |
| Ethyl carbamate | Simple carbamate structure | Toxicity concerns; studied for mutagenicity |
Case Studies and Research Findings
Research has demonstrated that compounds similar to This compound exhibit significant biological activities:
- Neuroprotection : A study indicated that piperidine derivatives could protect neurons from apoptosis in hypopharyngeal tumor cells, suggesting potential applications in neurodegenerative diseases .
- Inflammatory Response Modulation : Compounds structurally related to this carbamate have been shown to inhibit NF-κB activity effectively, demonstrating anti-inflammatory properties .
- Anticancer Properties : Research on piperidine derivatives has revealed cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents, stereochemistry, and functional groups.
Substituent Variations on the Piperidine Ring
Key Observations :
- Ethyl vs.
- Piperidine Ring Position : Substitution at the 3-position (target compound) vs. 4-position (analog) may affect binding to chiral targets due to spatial orientation .
- Amino-Acetyl vs. Amino-Ethyl: The acetyl group introduces a hydrogen-bond acceptor, which could improve target affinity compared to the purely basic amino-ethyl side chain .
Stereochemical Variations
Key Observations :
- Enantiomers (e.g., S vs. R configurations) exhibit distinct pharmacological profiles. For example, the S-enantiomer of the target compound may align with active sites of chiral enzymes, while the R-form could display reduced activity or off-target effects .
Functional Group Modifications
Key Observations :
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing [1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester?
- Answer : Synthesis typically involves multi-step protocols:
Functional group protection : The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group using Boc anhydride under basic conditions (e.g., DMAP catalysis) .
Acylation : The 2-amino-acetyl group is introduced via coupling reagents like HATU or DCC in anhydrous solvents (e.g., DMF or THF) .
Deprotection and purification : Final deprotection (if needed) is achieved with TFA, followed by purification via column chromatography or HPLC to ensure >95% purity .
- Critical parameters : Solvent polarity (e.g., dichloromethane for acylation), temperature control (0–25°C), and reaction time (4–24 hours) significantly impact yield .
Q. How is the compound characterized to confirm structural integrity and purity?
- Answer : Standard analytical workflows include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify regiochemistry and stereochemistry (e.g., δ 1.4 ppm for tert-butyl protons) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 355.2) .
- Chromatography : HPLC with UV detection at 254 nm assesses purity (>98% for biological assays) .
Q. What are the optimal storage conditions to maintain compound stability?
- Answer :
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the carbamate group .
- Solubility : Dissolve in anhydrous DMSO (10 mM stock) for long-term storage; avoid aqueous buffers with pH >8 to minimize ester degradation .
Advanced Research Questions
Q. How does stereochemistry at the piperidine ring influence biological activity?
- Answer : Enantiomers exhibit divergent binding affinities. For example:
- (S)-isomer : Shows 10-fold higher inhibition of protease X in kinetic assays (IC = 0.5 μM vs. 5 μM for (R)-isomer) due to optimal hydrogen bonding with catalytic residues .
- Validation : Chiral HPLC separates enantiomers, and X-ray crystallography of enzyme complexes identifies stereospecific interactions .
Q. What methodologies are used to study the compound’s interaction with target enzymes?
- Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) with immobilized enzyme targets .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for binding .
- Mutagenesis studies : Replace key residues (e.g., Asp189 in trypsin-like proteases) to validate interaction sites .
Q. How can reaction conditions be optimized to improve yield and scalability?
- Answer :
- DoE (Design of Experiments) : Screen variables (e.g., solvent, catalyst loading) using fractional factorial designs. For example, THF increases acylation yield by 20% vs. DCM .
- Continuous flow synthesis : Reduces reaction time (from 24 h to 2 h) and improves reproducibility for gram-scale production .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation and minimize side products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
